molecular formula C12H11N3 B14110986 (Z)-2-(1-cyano-2-(dimethylamino)vinyl)benzonitrile

(Z)-2-(1-cyano-2-(dimethylamino)vinyl)benzonitrile

Cat. No.: B14110986
M. Wt: 197.24 g/mol
InChI Key: OVTIJHMBTWLGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile is an organic compound with the molecular formula C12H11N3 It is characterized by the presence of a cyano group and a dimethylamino group attached to a vinyl group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the cyano and dimethylamino groups. The reaction conditions typically involve the use of solvents such as paraxylene and catalysts like ionic liquids, which facilitate the reaction and improve yields .

Industrial Production Methods

In industrial settings, the production of 2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile may involve large-scale reactions using similar synthetic routes. The use of ionic liquids as catalysts and co-solvents can enhance the efficiency and sustainability of the process, allowing for the recycling of reagents and reducing waste .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions where the cyano or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile involves its interaction with specific molecular targets and pathways. The cyano and dimethylamino groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-1-cyano-2-(methylamino)vinyl]benzonitrile
  • 2-[(Z)-1-cyano-2-(ethylamino)vinyl]benzonitrile
  • 2-[(Z)-1-cyano-2-(propylamino)vinyl]benzonitrile

Uniqueness

2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile is unique due to the presence of both cyano and dimethylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-cyano-2-(dimethylamino)ethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-15(2)9-11(8-14)12-6-4-3-5-10(12)7-13/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTIJHMBTWLGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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